3-chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide
Description
3-CHLORO-2-METHYL-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE is an organic compound with a complex structure It is characterized by the presence of a chlorinated benzene ring, a methyl group, and a benzenesulfonamide moiety
Properties
Molecular Formula |
C14H14ClNO2S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-6-3-4-8-13(10)16-19(17,18)14-9-5-7-12(15)11(14)2/h3-9,16H,1-2H3 |
InChI Key |
XSMVVVZJLJZQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-2-METHYL-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-methylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
On an industrial scale, the production of 3-CHLORO-2-METHYL-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE follows similar synthetic routes but may involve more efficient and scalable processes. These processes often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-2-METHYL-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
3-CHLORO-2-METHYL-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CHLORO-2-METHYL-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline
- 3-Chloro-2-methyl-N-(2-thienylmethyl)aniline
Uniqueness
3-CHLORO-2-METHYL-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both a chlorinated benzene ring and a benzenesulfonamide moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
